molecular formula C6H2BrF3 B1265865 1-Bromo-2,4,6-trifluorobenzene CAS No. 2367-76-2

1-Bromo-2,4,6-trifluorobenzene

Cat. No. B1265865
CAS RN: 2367-76-2
M. Wt: 210.98 g/mol
InChI Key: PZBSPSOGEVCRQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2,4,6-trifluorobenzene and its derivatives involves several methods, including selective defluorination and azidation reactions. For instance, 1,3,5-trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene undergo selective defluorination with sodium azide in dimethylsulfoxide, leading to triazido derivatives in high yields (Chapyshev & Chernyak, 2013). Such reactions highlight the compound's reactivity and versatility as a precursor in synthetic chemistry.

Molecular Structure Analysis

The molecular structure and conformation of 1-Bromo-2,4,6-trifluorobenzene derivatives have been extensively studied using various analytical techniques. X-ray diffraction analysis and DFT calculations have confirmed the plane structure and molecular conformation, demonstrating the compound's stable crystalline phases and providing insights into its electronic properties (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Reactions and Properties

1-Bromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including organometallic transformations, that illustrate its reactivity and potential for functionalization. The compound's ability to participate in regioflexible substitution reactions, as well as its involvement in organometallic chemistry for the selective functionalization of aromatic compounds, showcases its utility in complex organic syntheses (Heiss & Schlosser, 2003).

Scientific Research Applications

Photoactive Cross-Linking Reagents and Organic Synthesis

1-Bromo-2,4,6-trifluorobenzene has been used in the formation of triazides, which find practical use as photoactive cross-linking reagents in polymer chemistry. These compounds are also valuable in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Organometallic Chemistry

This compound plays a role in organometallic chemistry, specifically in reactions involving regiospecific functionalization. The use of organometallic methods allows for controlled modification of the compound, demonstrating the versatility of 1-Bromo-2,4,6-trifluorobenzene in synthetic chemistry (Heiss & Schlosser, 2003).

Synthesis of Molecular Receptors

In the field of molecular engineering, derivatives of 1-Bromo-2,4,6-trifluorobenzene have been used as scaffolds for the construction of various molecular receptors. These scaffolds provide a foundation for the development of complex molecular structures (Wallace et al., 2005).

Ring Expansion and Alumacyclonona-tetraene Synthesis

Research has shown that 1-Bromo-2,4,6-trifluorobenzene can undergo ring expansion to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a compound that contributes to the understanding of complex chemical structures and reactions in inorganic chemistry (Agou et al., 2015).

Inverse Sandwich Complex Formation

This compound is involved in the formation of unique inverse sandwich complexes with metals, contributing to the study of novel organometallic compounds and their properties (Krieck et al., 2009).

Electrochemical Fluorination Studies

1-Bromo-2,4,6-trifluorobenzene is also used in the study of electrochemical fluorination processes, providing insights into the mechanisms and applications of fluorination in organic chemistry (Horio et al., 1996).

Safety And Hazards

1-Bromo-2,4,6-trifluorobenzene is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H226 - H315 - H319 - H335 .

properties

IUPAC Name

2-bromo-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBSPSOGEVCRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178337
Record name 1-Bromo-2,4,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4,6-trifluorobenzene

CAS RN

2367-76-2
Record name 2-Bromo-1,3,5-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorobromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4,6-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4,6-trifluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIFLUOROBROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
MR Probert, YHP Chung, JAK Howard - CrystEngComm, 2010 - pubs.rsc.org
PhBrF3, a liquid under ambient conditions, has been crystallised via two different methods, resulting in the formation of non-identical solid-state phases with very similar packing …
Number of citations: 8 pubs.rsc.org
K Maruo, K Yamada, Y Wada… - Bulletin of the Chemical …, 1993 - journal.csj.jp
As a partially fluorinated poly(p-phenylene) derivative, yellow powder PF-PPP-n with high solubility in organic solvents was prepared as a mixture of oligomers by nickel-catalyzed …
Number of citations: 15 www.journal.csj.jp
HJ Frohn, H Franke, P Fritzen, VV Bardin - Journal of Organometallic …, 2000 - Elsevier
(Fluoroorgano)fluoroboranes and -fluoroborates I: synthesis and spectroscopic characterization of potassium fluoroaryltrifluoroborates and fluoroaryldifluoroboranes - ScienceDirect …
Number of citations: 138 www.sciencedirect.com
N Zhang, S Ayral-Kaloustian, T Nguyen… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and SAR of a series of triazolopyrimidines as anticancer agents are described. Treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-…
Number of citations: 244 pubs.acs.org
HJ Frohn, NY Adonin, VV Bardin… - … für anorganische und …, 2002 - Wiley Online Library
A general preparative procedure for polyfluorinated aryl(dihydroxy)boranes C 6 H 5‐n F n B(OH) 2 (n = 3 — 5) is described. Polyfluorinated aryl(dihydroxy)boranes are easily …
Number of citations: 65 onlinelibrary.wiley.com
GB Deacon, PR Drago, D Göbbels… - Zeitschrift für …, 2002 - Wiley Online Library
Reactions of PtCl 2 (cod) (cod = cycloocta‐1,5‐diene) with 2,4,6‐trifluoro‐ and 2,3,4,5‐tetrafluoro‐phenyllithium in diethyl ether gives Pt(C 6 H 2 F 3 ‐2,4,6) 2 (cod) (1) (monoclinic, P2 1 /…
Number of citations: 3 onlinelibrary.wiley.com
C Lamberth, E Godineau, T Smejkal, S Trah - Tetrahedron Letters, 2012 - Elsevier
The synthesis of fully substituted γ-hydroxybutenolides is possible by a Knoevenagel-type ring condensation of α-methyleneketones and α-ketoesters under basic conditions. This novel …
Number of citations: 13 www.sciencedirect.com
LCH Maddock, T Nixon, AR Kennedy… - Angewandte Chemie …, 2018 - Wiley Online Library
Pairing iron bis(amide) Fe(HMDS) 2 with Na(HMDS) to form new sodium ferrate base [(dioxane) 0.5 ⋅NaFe(HMDS) 3 ] (1) enables regioselective mono and di‐ferration (via direct Fe−H …
Number of citations: 37 onlinelibrary.wiley.com
UW Meier, F Hollmann, U Thewalt, M Klinga… - …, 2003 - ACS Publications
Five new nonsymmetric 1-diphenylphosphino-3-{bis[aryl]phosphino}propane ligands 1b−f [aryl: b = 3,5-bis(trifluoromethyl)phenyl, c = 3,5-dimethylphenyl, d = 3,5-difluorophenyl, e = 2-(…
Number of citations: 23 pubs.acs.org
JA Nicasio, S Steinberg, B Inés… - Chemistry–A European …, 2013 - Wiley Online Library
An analysis of the metal‐free reduction of electron deficient olefins by frustrated Lewis pairs indicates that the rate‐determining step might be either the heterolytic cleavage of H 2 to …

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